Lysinoalanine is primarily derived from the reaction of lysine with dehydroalanine, which itself is formed from cysteine or serine residues under high-temperature or alkaline conditions. This reaction can occur spontaneously during food processing, especially in cooked foods where proteins are exposed to extreme conditions. The classification of lysinoalanine falls under non-standard amino acids, which are not incorporated into proteins during translation but can modify existing proteins post-translationally .
The synthesis of lysinoalanine can be achieved through several methods:
Lysinoalanine consists of a modified structure where the amino group from lysine is linked to a dehydroalanine moiety. Its molecular formula is C₈H₁₄N₂O₂, and it features a unique crosslinked structure that includes:
The stereochemistry of lysinoalanine is described as (S,R)-, indicating specific configurations at its chiral centers. The presence of both D- and L-forms in various biological contexts suggests its potential variability in biological activity and interaction with other biomolecules .
Lysinoalanine participates in several important chemical reactions:
The mechanism by which lysinoalanine acts as a crosslinking agent involves several key steps:
Lysinoalanine exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and food chemistry applications .
Lysinoalanine has several significant applications across different fields:
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